molecular formula C8H5F5O B1393075 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene CAS No. 1214388-57-4

1-(Difluoromethoxy)-2-(trifluoromethyl)benzene

Cat. No. B1393075
M. Wt: 212.12 g/mol
InChI Key: OHHKLXWTUALSCY-UHFFFAOYSA-N
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Description

Trifluoromethylated compounds, such as those containing a trifluoromethyl group, play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are valuable synthetic targets and serve as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

The synthesis of trifluoromethylated compounds often involves the trifluoromethylation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, making it challenging to activate in organic synthesis .


Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds is typically characterized by the presence of a trifluoromethyl group. This group consists of a carbon atom bonded to three fluorine atoms and one other atom or group .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds can serve as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .


Physical And Chemical Properties Analysis

Trifluoromethylated compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. These properties can include high stability and reactivity, among others .

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • Mejía and Togni (2012) described the use of methyltrioxorhenium as a catalyst for the trifluoromethylation of aromatic and heteroaromatic compounds using hypervalent iodine reagents, which could include compounds similar to 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene (Mejía & Togni, 2012).
  • Material Science and Polymer Chemistry :

    • Yu Xin-hai (2010) explored the synthesis of compounds similar to 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene for the development of novel fluorine-containing polyetherimide, highlighting its application in the field of advanced materials (Yu Xin-hai, 2010).
  • Environmental Chemistry and Green Chemistry :

    • Arce et al. (2007) researched the separation of aromatic hydrocarbons from alkanes using ionic liquids, which could be applicable to the separation of compounds like 1-(Difluoromethoxy)-2-(trifluoromethyl)benzene, demonstrating its potential in environmental applications (Arce et al., 2007).

Safety And Hazards

The safety and hazards associated with trifluoromethylated compounds depend on the specific compound. Some of these compounds may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future of trifluoromethylated compounds lies in further exploring their synthesis and applications, particularly in pharmaceuticals, agrochemicals, and materials . There is also interest in developing more efficient and selective methods for C–F bond activation .

properties

IUPAC Name

1-(difluoromethoxy)-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c9-7(10)14-6-4-2-1-3-5(6)8(11,12)13/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHHKLXWTUALSCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethoxy)-2-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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